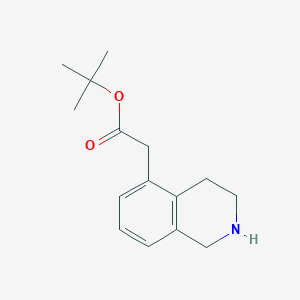![molecular formula C11H12ClN3 B13223509 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13223509.png)
2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 2-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred under an ice-water bath, and chloroacetyl chloride is added dropwise .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- 4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid
Uniqueness
2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-5-3-2-4-10(11)12/h2-5,7,13H,6H2,1H3,(H,14,15) |
InChI 键 |
AOIIKUIOULTBJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1)CNC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


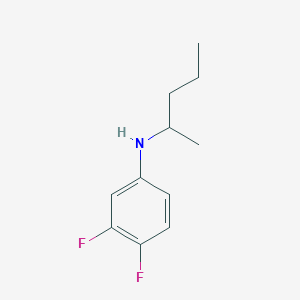


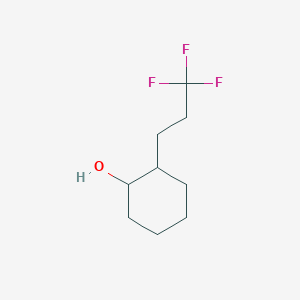
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)

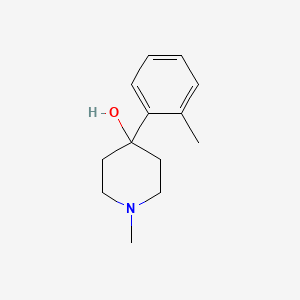
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
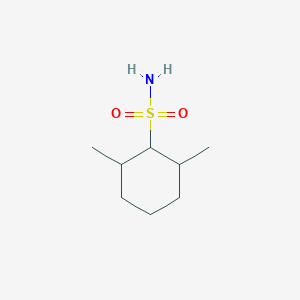
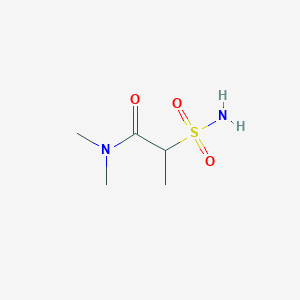

![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
